

"improving the stability of nickel-vanadium electrocatalysts"

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Nickel;vanadium

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Technical Support Center: Nickel-Vanadium Electrocatalysts

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with nickel-vanadium (Ni-V) electrocatalysts. The information is designed to address common challenges encountered during experimental work and to aid in improving the stability and performance of these materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, characterization, and testing of Ni-V electrocatalysts.

Problem	Possible Causes	Suggested Solutions
Rapid decrease in catalytic activity (deactivation)	<p>For Hydrogen Evolution Reaction (HER):- Absorption of hydrogen into the nickel lattice, forming a nickel hydride phase.[1][2]- Shielding of active sites by adsorbed hydrogen.[2]For Oxygen Evolution Reaction (OER):- Leaching of vanadium into the electrolyte.- Surface restructuring or amorphization of the catalyst.</p>	<p>For HER:- Introduce a soluble vanadium species (e.g., V_2O_5) into the electrolyte to reactivate the nickel cathode. This helps in the decomposition of the nickel hydride phase.[1][2]- Consider using a vanadium nitride (VN) support for the nickel catalyst, which can enhance dispersion and reduce surface oxidation. [3]For OER:- Anneal the catalyst at high temperatures (e.g., 900°C) to form more stable nickel oxides.[4]- Incorporate a third metal, such as iron, to improve structural stability.[5]</p>
Poor long-term stability during chronoamperometry/chronopotentiometry	<p>- Catalyst detachment from the electrode substrate.- Dissolution of the catalyst material, particularly vanadium, in the electrolyte.[6][7]- Oxidation of the catalyst support material (e.g., carbon).</p>	<p>- Ensure strong adhesion of the catalyst to the substrate through appropriate binder selection or direct growth on the electrode.- Optimize the electrolyte pH; some nickel nitrides, for instance, are more stable around pH 9.[8]- Use more corrosion-resistant support materials like nickel foam or titanium mesh.[9]</p>
Inconsistent or non-reproducible experimental results	<p>- Variations in precursor concentrations or synthesis conditions.- Impurities in the electrolyte (e.g., Fe impurities can affect Ni-based catalysts).-</p>	<p>- Maintain strict control over synthesis parameters (temperature, time, pH).- Use high-purity water and reagents for electrolyte preparation.[9]- Standardize electrochemical</p>

	Inconsistent electrochemical testing protocols.[10]	testing protocols, including conditioning steps, potential ranges, and scan rates.[9][11]
High overpotential at a specific current density	- Low intrinsic activity of the catalyst.- Poor electrical conductivity of the catalyst material.[7]- Mass transport limitations at high current densities.	- Modify the electronic structure by doping with other transition metals.[12]- Combine the catalyst with a conductive support material like graphene or carbon nanotubes.[13]- Optimize the electrode architecture to improve electrolyte access and gas bubble removal.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for nickel-vanadium electrocatalysts?

A1: The primary degradation mechanisms depend on the specific reaction and catalyst composition. For nickel-based cathodes in the Hydrogen Evolution Reaction (HER), a common issue is the absorption of hydrogen into the nickel lattice, leading to the formation of a less active nickel hydride phase.[1][2] For nickel-vanadium layered double hydroxides (LDHs) used in the Oxygen Evolution Reaction (OER), the leaching of vanadium species into the electrolyte is a significant cause of deactivation.[6]

Q2: How can I improve the stability of my Ni-V catalyst for the Oxygen Evolution Reaction (OER)?

A2: Several strategies can enhance the stability of Ni-V catalysts for the OER. One effective method is high-temperature annealing of Ni-V hydroxides to form more stable mixed-metal oxides.[4][15] Incorporating a third metal, such as iron, into the structure can also improve durability.[5] Additionally, ensuring strong adhesion to the electrode substrate and using corrosion-resistant supports can prevent physical degradation.

Q3: What is the role of vanadium in improving the stability of nickel cathodes for the Hydrogen Evolution Reaction (HER)?

A3: In alkaline water electrolysis, nickel cathodes can deactivate over time. The addition of soluble vanadium species, such as V_2O_5 , to the electrolyte can reactivate the cathode.[1][2] The reactivation is primarily attributed to the decomposition of the nickel hydride phase that forms during electrolysis.[1] While vanadium helps maintain activity, it may not necessarily produce a synergistic effect to enhance the intrinsic activity beyond that of fresh nickel.[1]

Q4: What are the key parameters to report when evaluating the stability of a new Ni-V electrocatalyst?

A4: To ensure rigorous and reproducible research, it is crucial to report a standardized set of metrics. These include:

- The overpotential required to achieve a specific current density (e.g., 10 mA/cm²).
- The Tafel slope to provide insights into the reaction mechanism.
- Long-term stability data from chronoamperometry or chronopotentiometry, specifying the duration and current density.
- The Faradaic efficiency of the reaction products.
- The electrochemically active surface area (ECSA).[10]

Q5: Can the electrolyte pH affect the stability of Ni-V catalysts?

A5: Yes, the electrolyte pH can significantly impact the stability of metal nitride and oxide catalysts. For instance, the stability of some nickel nitrides is highly pH-dependent, with increased stability observed around a pH of 9.[8] In highly acidic or alkaline conditions, the catalyst may be more prone to oxidation or dissolution.[8]

Performance Data of Selected Nickel-Vanadium Electrocatalysts

The following table summarizes the performance of various nickel-vanadium based electrocatalysts for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) under different conditions.

Catalyst	Reaction	Electrolyte	Overpotential @ 10 mA/cm ² (mV)	Stability	Reference
Ni/VN	HER	1 M KOH	43	More durable than Pt/C	[3]
NiV-LDH	OER	1 M KOH	~350	Vanadium leaching observed	[6]
NiFeV Alloy	OER	Not specified	Not specified	Reported as "ultra-stable"	[5]

Experimental Protocols

Protocol 1: Electrochemical Stability Testing

This protocol outlines a general procedure for evaluating the stability of a Ni-V electrocatalyst using a three-electrode setup.

- Electrode Preparation:
 - Prepare a catalyst ink by dispersing a known amount of the Ni-V catalyst in a solution of deionized water, isopropanol, and a binder (e.g., Nafion).
 - Sonication for at least 30 minutes is recommended to ensure a homogeneous dispersion.
 - Drop-cast a specific volume of the ink onto a polished glassy carbon electrode or other suitable substrate to achieve a desired mass loading.
 - Allow the electrode to dry completely at room temperature.
- Electrochemical Cell Assembly:
 - Use a standard three-electrode cell with the prepared catalyst as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO) suitable for the electrolyte.

- Prepare the electrolyte (e.g., 1 M KOH) using high-purity reagents and deionized water.[\[9\]](#)
- Saturate the electrolyte with an inert gas (e.g., N₂ or Ar) for at least 30 minutes before the experiment to remove dissolved oxygen.
- Electrochemical Measurements:
 - Conditioning: Cycle the potential in a non-faradaic region to stabilize the catalyst surface.
 - Initial Activity: Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to determine the initial overpotential required to reach a specific current density (e.g., 10 mA/cm²).[\[14\]](#)
 - Stability Test: Conduct chronoamperometry (constant potential) or chronopotentiometry (constant current) for an extended period (e.g., 10-24 hours).[\[14\]](#) Record the current density or potential over time.
 - Post-Stability Activity: After the stability test, repeat the LSV measurement to assess any changes in catalytic activity.
 - Electrochemical Impedance Spectroscopy (EIS): Perform EIS before and after the stability test to analyze changes in charge transfer resistance.

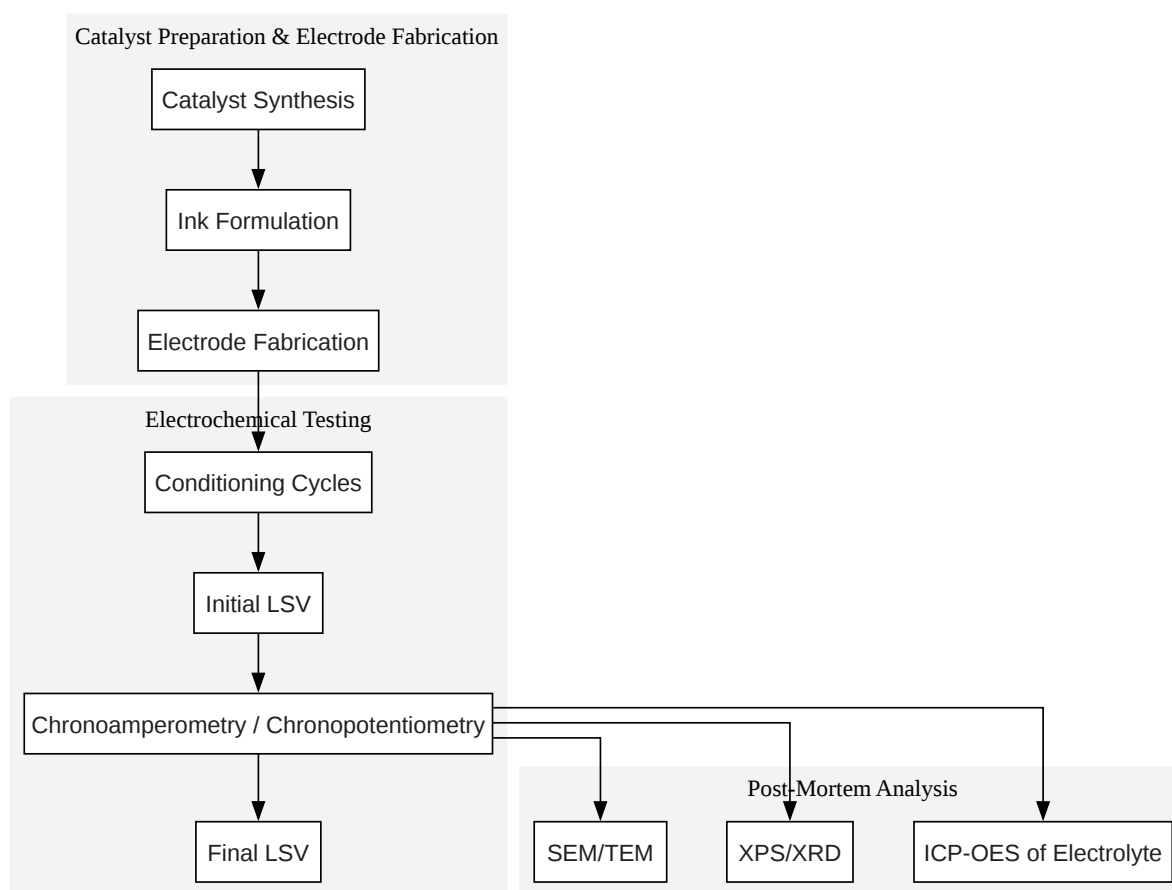
Protocol 2: Characterization of Catalyst Degradation

This protocol describes methods to characterize the physical and chemical changes in the catalyst after stability testing.

- Microscopy:
 - Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe changes in the catalyst's morphology, particle size, and aggregation after the stability test.[\[6\]](#)
- Spectroscopy:
 - Employ X-ray Photoelectron Spectroscopy (XPS) to analyze changes in the surface elemental composition and oxidation states of nickel and vanadium.[\[16\]](#)

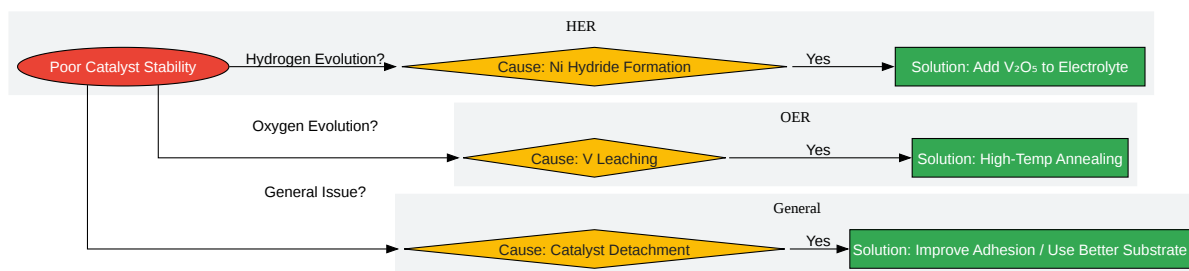
- Use X-ray Diffraction (XRD) to identify any changes in the crystalline structure or the formation of new phases.[\[6\]](#)
- Electrolyte Analysis:
 - Analyze the electrolyte after the stability test using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify any leached metal ions (e.g., vanadium).[\[6\]](#)

Visualizations



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Caption: Experimental workflow for stability assessment of Ni-V electrocatalysts.



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Caption: Troubleshooting logic for poor stability in Ni-V electrocatalysts.

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- To cite this document: BenchChem. ["improving the stability of nickel-vanadium electrocatalysts"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15487691#improving-the-stability-of-nickel-vanadium-electrocatalysts]

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